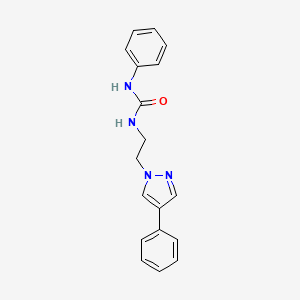

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

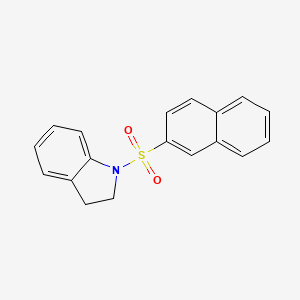

“1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of pyrazole comprises a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Aplicaciones Científicas De Investigación

Hydrogelation and Material Science

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The rheology and morphology of these gels can be tuned by the identity of the anion, which influences the gels' physical properties. This ability to control gel properties has implications for designing materials with specific mechanical characteristics (Lloyd & Steed, 2011).

Synthesis and Acaricidal Activity

Research into N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas has shown these compounds to possess acaricidal activity to some extent. These findings indicate potential applications in developing new acaricides (Xie Xian-ye, 2007).

Biological Evaluation of Inhibitors

N-pyrazole, N'-thiazole ureas have been identified as potent inhibitors of p38α mitogen-activated protein kinase, showcasing the application of these compounds in inhibiting key enzymes involved in inflammatory responses and diseases (Getlik et al., 2012).

Antibacterial Applications

New heterocyclic compounds containing a sulfonamido moiety, synthesized for their potential as antibacterial agents, demonstrate the versatility of 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea derivatives in contributing to the development of novel antibiotics (Azab, Youssef, & El-Bordany, 2013).

Chemotherapy Research

1-Aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines were evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating potential applications in cancer research (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Colorimetric Chemosensors

The synthesis of new colorimetric chemosensors for the naked eye recognition of various metal ions, based on hybrid hydrazo/azo dye chromophoric systems, highlights the application of pyrazole derivatives in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Direcciones Futuras

The future directions for “1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea” and similar compounds could involve further exploration of their synthesis techniques, biological activities, and potential applications in various fields of science . Additionally, the development of new drugs that overcome the problems of antimicrobial resistance is a significant area of interest .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting a range of pathways . Therefore, it is plausible that this compound may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-phenyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(21-17-9-5-2-6-10-17)19-11-12-22-14-16(13-20-22)15-7-3-1-4-8-15/h1-10,13-14H,11-12H2,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFFXYWHZRVILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)

![1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2695028.png)

![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)

![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2695033.png)

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)